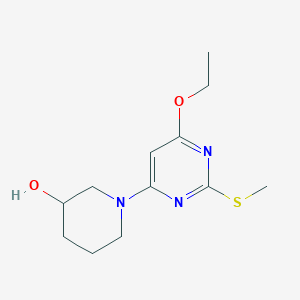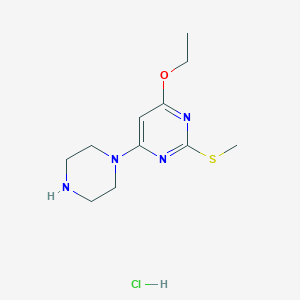![molecular formula C20H12Br2O2 B3027700 [3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone CAS No. 136039-69-5](/img/structure/B3027700.png)
[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone” is a chemical compound with the molecular formula C27H15Br3O3 . It has an average mass of 627.118 Da and a monoisotopic mass of 623.857117 Da .
Molecular Structure Analysis
The molecular structure of “[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone” consists of two phenyl rings attached to a methanone group . Each phenyl ring is substituted with a bromobenzoyl group .Physical And Chemical Properties Analysis
“[3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone” has a density of 1.7±0.1 g/cm3, a boiling point of 700.6±60.0 °C at 760 mmHg, and a flash point of 142.8±19.4 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 6 freely rotating bonds . Its ACD/LogP is 8.75 .Applications De Recherche Scientifique
1. Antimicrobial and Antifungal Properties
Compounds similar to [3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone have been synthesized and evaluated for their antimicrobial and antifungal potential. Studies show that these compounds exhibit notable activity against various bacterial and fungal strains, indicating their potential use in developing new antimicrobial and antifungal agents (Reddy & Reddy, 2016).
2. Antioxidant Properties
Derivatives of [3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone have been synthesized and their antioxidant properties have been explored. The studies demonstrate that these compounds possess effective antioxidant capabilities, suggesting their potential use in combating oxidative stress-related disorders (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
3. Anti-Cancer Potential
Research indicates that similar compounds have been synthesized and tested for their cytotoxicity on human cancer cell lines. The findings show that these compounds have the potential to inhibit the growth of various cancer cells, highlighting their potential application in cancer treatment (Công et al., 2020).
4. Corrosion Inhibition
In the context of material science, derivatives of [3-(4-Bromobenzoyl)phenyl]-(4-bromophenyl)methanone have been studied for their properties as corrosion inhibitors. These studies demonstrate that these compounds can effectively inhibit corrosion in certain metals, which is significant for various industrial applications (Fergachi et al., 2018).
5. Inhibition of Carbonic Anhydrase
Research has also explored the use of these compounds as inhibitors of the enzyme carbonic anhydrase. The inhibitory effects of these compounds on this enzyme suggest potential therapeutic applications in diseases where carbonic anhydrase plays a role (Akbaba et al., 2013).
Safety and Hazards
The safety data sheet for a similar compound, 3-(4-Bromobenzoyl)propionic acid, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[3-(4-bromobenzoyl)phenyl]-(4-bromophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12Br2O2/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPOXTQVRADMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)Br)C(=O)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12Br2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine](/img/structure/B3027617.png)
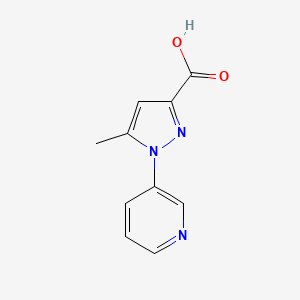
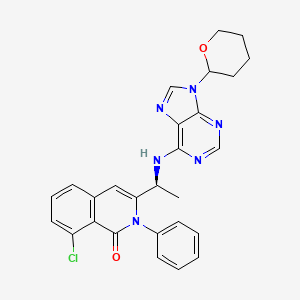
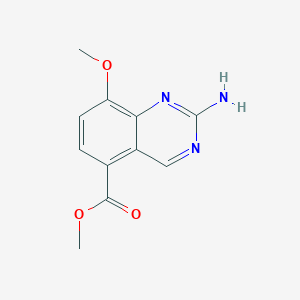
![Tert-butyl 4-benzyl-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3027625.png)

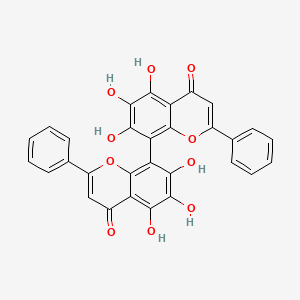

![N-(Piperidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide hydrochloride](/img/structure/B3027634.png)

![2-(3-Methylpiperazin-1-yl)benzo[d]oxazole hydrochloride](/img/structure/B3027636.png)

